Cas no 82258-76-2 (Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI))

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) is a specialized aromatic compound featuring both a chloropropyl and a trifluoromethyl substituent on the benzene ring. The presence of these functional groups enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The chloropropyl moiety offers reactivity for further derivatization, while the electron-withdrawing trifluoromethyl group contributes to stability and influences electronic properties. This compound is valued for its structural versatility in constructing complex molecules, making it suitable for applications requiring precise functionalization. Proper handling and storage are essential due to its reactive nature.
Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) structure
82258-76-2 structure
Product Name:Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI)
CAS No:82258-76-2
MF:C10H10ClF3
MW:222.634612560272
CID:2620756
PubChem ID:12932088
Update Time:2025-06-08

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
    • Benzene, 1-(3-chloropropyl)-3-(trifluoroMethyl)-
    • Cinacalcet impurity 34
    • 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene (ACI)
    • CS-0101004
    • E81206
    • AKOS011897338
    • 82258-76-2
    • SCHEMBL1723183
    • 1-(3-chloropropyl)-3-(trifluoromethyl)-Benzene
    • ZEDVMJISOHNIAU-UHFFFAOYSA-N
    • Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI)
    • Inchi: 1S/C10H10ClF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2
    • InChI Key: ZEDVMJISOHNIAU-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CCCCl)C=CC=1)(F)F

Computed Properties

  • Exact Mass: 222.0423125g/mol
  • Monoisotopic Mass: 222.0423125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

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Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ethanamine, N-methyl-, lithium salt Catalysts: (αE,4S)-4,5-Dihydro-4-phenyl-α-[(4S)-4-phenyl-2-oxazolidinylidene]-2-oxazoleacet… ,  2243052-93-7 Solvents: Benzene ;  48 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters
Crockett, Michael P.; et al, Organic Letters, 2018, 20(17), 5233-5237

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) Raw materials

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) Preparation Products

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) Suppliers

Amadis Chemical Company Limited
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(CAS:82258-76-2)Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI)
Order Number:A1241780
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:54
Price ($):243/487/1217
Email:sales@amadischem.com

Additional information on Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI)

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) and Its Significance in Modern Chemical Research

Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI), identified by its CAS number 82258-76-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzene core substituted with a 3-chloropropyl group and a trifluoromethyl group, has garnered attention due to its unique structural and electronic properties. The presence of these functional groups imparts distinct reactivity and potential applications in the development of novel chemical entities.

The compound's structure, featuring a benzene ring linked to a propyl chain with chlorine and trifluoromethyl substituents, makes it a versatile intermediate in synthetic chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been widely exploited in the pharmaceutical industry to improve the pharmacokinetic profiles of various therapeutic agents.

In recent years, there has been a growing interest in the development of molecules that incorporate both chloropropyl and trifluoromethyl groups due to their synergistic effects on molecular properties. These groups can influence both the electronic distribution and steric environment of the molecule, making it an attractive scaffold for medicinal chemists. The compound Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) exemplifies this trend, offering a platform for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The benzene core is a common motif in many natural products and drug molecules, while the substituents can be tailored to modulate specific biological activities. For instance, the 3-chloropropyl group can serve as a handle for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce additional pharmacophores.

The trifluoromethyl group is particularly noteworthy for its ability to influence the electronic properties of adjacent atoms. This can lead to enhanced binding interactions with biological targets, such as enzymes and receptors. In drug discovery, such modifications are often critical for achieving high affinity and selectivity. Recent studies have demonstrated that compounds containing trifluoromethyl groups often exhibit improved pharmacological properties compared to their unsubstituted counterparts.

The synthesis of Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) presents an interesting challenge for organic chemists. The introduction of both chloro and trifluoromethyl groups requires careful consideration of reaction conditions and reagent selection. However, advances in synthetic methodology have made it increasingly feasible to construct complex molecules like this one with high precision.

In academic research, this compound has been explored as a precursor for more complex structures. Its unique combination of functional groups makes it a valuable building block for designing molecules with tailored properties. For example, researchers have used it as a starting point for developing novel ligands for use in enzyme inhibition studies.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug development. By modifying the substituents on the benzene ring, chemists can generate a library of compounds that can be screened for biological activity. This approach has been successful in identifying lead compounds for various therapeutic indications.

The use of computational methods has further enhanced the study of this compound. Molecular modeling techniques allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources. These methods have been particularly useful in understanding how different substituents affect the electronic properties and reactivity of Benzene derivatives.

In conclusion, Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI) is a compound with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it an attractive scaffold for developing novel chemical entities. As research continues to uncover new applications for this molecule, it is likely that its importance will only continue to grow.

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Amadis Chemical Company Limited
(CAS:82258-76-2)Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl)- (9CI, ACI)
A1241780
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):243/487/1217
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